Nonyl decanoate chemical structure and properties
Nonyl decanoate chemical structure and properties
An In-Depth Technical Guide to Nonyl Decanoate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of nonyl decanoate (C₁₉H₃₈O₂), a fatty acid ester of significant interest in the cosmetics, personal care, and pharmaceutical industries. The document details the molecule's chemical structure, nomenclature, and key physicochemical properties. It presents a robust, field-proven protocol for its synthesis via Fischer-Speier esterification, complete with mechanistic insights and workflow diagrams. Furthermore, this guide outlines rigorous analytical methodologies for the characterization and purity assessment of nonyl decanoate, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy. Finally, it discusses the current applications and future potential of this versatile ester, grounding all claims in authoritative scientific references. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of nonyl decanoate.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
Nonyl decanoate is the ester formed from the condensation of n-nonyl alcohol (1-nonanol) and decanoic acid (capric acid). The structure consists of a ten-carbon acyl chain linked via an ester functional group to a nine-carbon alkyl chain.
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IUPAC Name: nonyl decanoate[1]
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Synonyms: Nonyl caprate, Decanoic acid, nonyl ester[2][3][4]
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Canonical SMILES: CCCCCCCCCC(=O)OCCCCCCCCC[1]
Physicochemical Properties
Nonyl decanoate is a colorless liquid with properties characteristic of a long-chain fatty acid ester. Its high molecular weight and long hydrocarbon chains render it highly lipophilic and practically insoluble in water.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Nonyl Decanoate
| Property | Value | Source(s) |
| Molecular Weight | 298.50 g/mol | [2][5] |
| Appearance | Colorless liquid | Assumed based on similar esters |
| Boiling Point | 348.7 °C at 760 mmHg | [3][5] |
| Density | 0.863 g/cm³ | [5] |
| Flash Point | 167.6 °C (333 °F) TCC | [3][5] |
| Refractive Index | 1.444 | [5] |
| Vapor Pressure | 4.94 x 10⁻⁵ mmHg at 25°C (est.) | [3][5] |
| Water Solubility | 0.001172 mg/L at 25 °C (est.) | [3] |
| logP (o/w) | 8.2 - 8.68 (est.) | [1][3] |
Synthesis of Nonyl Decanoate via Fischer-Speier Esterification
Principle of Esterification
The most common and industrially viable method for synthesizing nonyl decanoate is the Fischer-Speier esterification.[6] This reaction involves the acid-catalyzed condensation of a carboxylic acid (decanoic acid) and an alcohol (1-nonanol).[7][8]
Causality Behind Experimental Choices:
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Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[9] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[7]
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Equilibrium Control: Fischer esterification is a reversible process.[8][10] To drive the reaction toward the ester product, the equilibrium must be shifted to the right. This is achieved by applying Le Châtelier's principle in two primary ways:
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Use of Excess Reactant: Employing a stoichiometric excess of one reactant (typically the less expensive one, in this case, 1-nonanol) increases the probability of productive collisions and pushes the equilibrium forward.[8]
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Removal of Water: The reaction produces water as a byproduct.[9] Actively removing this water as it forms prevents the reverse reaction (ester hydrolysis) from occurring. This is commonly accomplished using a Dean-Stark apparatus, which azeotropically removes water with a non-polar solvent like toluene.[6]
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Detailed Experimental Protocol for Laboratory Synthesis
This protocol describes a self-validating system for the synthesis and subsequent purification of nonyl decanoate, ensuring a high-purity final product.
Materials:
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Decanoic acid (1.0 eq)
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1-Nonanol (1.5 eq)
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Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.02 eq)
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Toluene (solvent)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (NaCl) solution (Brine)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Round-bottom flask, Dean-Stark apparatus, Condenser, Heating mantle, Separatory funnel
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add decanoic acid (e.g., 17.2 g, 0.1 mol) and 1-nonanol (e.g., 21.6 g, 0.15 mol).
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Solvent and Catalyst Addition: Add toluene (~100 mL) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.1 mL, ~0.002 mol).
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Reflux and Water Removal: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will co-distill as an azeotrope. The denser water will separate in the side arm of the Dean-Stark trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected in the trap (typically 3-5 hours).
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Reaction Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
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Deionized water (2 x 50 mL)
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Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst. Causality: This step is critical to remove the acid, which could otherwise catalyze hydrolysis during storage or cause degradation during distillation. (Observe for cessation of CO₂ evolution).
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Brine (1 x 50 mL) to break any emulsions and begin the drying process.
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-
Drying and Filtration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous MgSO₄. Swirl for 10-15 minutes. Filter the solution to remove the drying agent.
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Solvent Removal and Purification: Remove the toluene solvent using a rotary evaporator. The resulting crude nonyl decanoate can be further purified by vacuum distillation to yield a clear, colorless liquid of high purity.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of nonyl decanoate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized nonyl decanoate. The primary methods employed are chromatographic and spectroscopic.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of GC-MS: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like esters.[11] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column.[12] As each component elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum (fingerprint) for each compound.[13]
Detailed Experimental Protocol for GC-MS Analysis:
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Sample Preparation: Prepare a dilute solution of the nonyl decanoate sample (e.g., 1 µL in 1 mL of hexane or ethyl acetate).
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Instrumentation:
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GC System: Agilent GC or similar, equipped with a split/splitless injector.
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Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating fatty acid esters.
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MS Detector: Quadrupole or Ion Trap Mass Spectrometer.
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-
GC Conditions:
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Injector Temperature: 250°C
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Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for purity assessment)
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Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
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Oven Temperature Program:
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Initial temperature: 100°C, hold for 1 min.
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Ramp: Increase at 15°C/min to 280°C.
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Final hold: Hold at 280°C for 5 min.
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-
Causality: This temperature program ensures that lower-boiling point impurities (like residual reactants) elute first, followed by the target compound, providing good separation.
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-
MS Conditions:
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Ion Source Temperature: 230°C
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Interface Temperature: 280°C
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-500.
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-
Data Analysis: The retention time of the major peak confirms the compound's elution characteristics. The corresponding mass spectrum is compared against a reference library (e.g., NIST) for positive identification. Purity is assessed by integrating the peak area of nonyl decanoate relative to the total peak areas in the chromatogram.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of FT-IR: FT-IR spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule.[14][15] Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their chemical bonds. An FT-IR spectrum provides a unique fingerprint of a compound's functional groups.[15]
Expected Spectral Features: For nonyl decanoate, the FT-IR spectrum will be dominated by features characteristic of a long-chain aliphatic ester:
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C-H Stretch (Aliphatic): Strong, sharp peaks in the 2850-2960 cm⁻¹ region, originating from the many CH₂ and CH₃ groups in the nonyl and decanoyl chains.
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C=O Stretch (Ester): A very strong, sharp, and prominent absorption band around 1740 cm⁻¹. This is the most diagnostic peak for identifying the ester functional group. The characteristic band for the precursor carboxylic acid (a broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1710 cm⁻¹) should be absent in the pure product.[16]
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C-O Stretch (Ester): A strong band in the 1160-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester group.
Analytical Workflow Visualization
Caption: Workflow for the analytical characterization of nonyl decanoate.
Applications and Significance
Nonyl decanoate's physicochemical properties—namely its low volatility, excellent spreadability, and emollient feel—make it a valuable ingredient in several sectors.
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Cosmetics and Personal Care: As an emollient and skin-conditioning agent, nonyl decanoate is used in formulations such as lotions, creams, and makeup.[17] It helps to soften and smooth the skin by forming a non-greasy, occlusive layer that reduces water loss. Its function is similar to other fatty alcohols and esters used to enhance the texture and feel of cosmetic products.[17] The use of esters and other nanostructured materials is a growing trend in the cosmetics industry to improve product performance and delivery.[18][19]
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Flavor and Fragrance Industry: While not a primary application, esters of this type can be used as fragrance components or as solvents for other fragrance ingredients in complex formulations.
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Pharmaceutical and Drug Delivery: The lipophilic nature of nonyl decanoate makes it a candidate for use as an excipient in topical and transdermal drug delivery systems. It can act as a penetration enhancer, helping to shuttle active pharmaceutical ingredients (APIs) through the stratum corneum of the skin. It may also be used in the formulation of ointments and as a component of self-emulsifying drug delivery systems (SEDDS).
Conclusion
Nonyl decanoate is a well-defined fatty acid ester with significant utility, particularly in the cosmetics and personal care industries. Its synthesis is straightforward via the robust Fischer-Speier esterification, and its purity can be reliably confirmed using standard analytical techniques like GC-MS and FT-IR spectroscopy. The combination of its desirable emollient properties and chemical stability ensures its continued relevance for researchers and formulators in scientific and industrial settings.
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